molecular formula C12H12N2O2 B1496153 4-(6-Amino-2-pyridinyl)-3-methoxyphenol CAS No. 211494-29-0

4-(6-Amino-2-pyridinyl)-3-methoxyphenol

Cat. No.: B1496153
CAS No.: 211494-29-0
M. Wt: 216.24 g/mol
InChI Key: FWXKPCHUSMDKJD-UHFFFAOYSA-N
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Description

4-(6-Amino-2-pyridinyl)-3-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 3-position of the benzene ring and a 6-amino-2-pyridinyl substituent at the 4-position. This compound combines the electron-donating methoxy group with a heteroaromatic pyridine moiety, which may influence its chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

4-(6-aminopyridin-2-yl)-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-7-8(15)5-6-9(11)10-3-2-4-12(13)14-10/h2-7,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXKPCHUSMDKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652135
Record name 4-(6-Aminopyridin-2(1H)-ylidene)-3-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211494-29-0
Record name 4-(6-Aminopyridin-2(1H)-ylidene)-3-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(6-Amino-2-pyridinyl)-3-methoxyphenol, also known by its CAS number 211494-29-0, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure

The compound features a pyridine ring substituted with an amino group and a methoxyphenol moiety, which contributes to its biological properties. The structural formula is depicted as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL
Bacillus cereus10 µg/mL

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated significant activity against human breast cancer cells (MCF-7) with an IC50 value indicating high potency.

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC50 (µM)
MCF-70.14
HeLa0.16
L12100.04

These results indicate that the compound could be further explored for its potential in cancer therapy .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of DNA Synthesis : The compound has been shown to bind to calf thymus DNA, disrupting its structure and inhibiting replication.
  • Cell Cycle Arrest : Studies indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, suggesting its role as a mitotic inhibitor .
  • Antioxidant Properties : Some research points to its potential as an antioxidant, which can mitigate oxidative stress in cells.

Case Studies

A recent case study involved the synthesis of various derivatives of this compound to enhance its biological activity. Researchers found that specific modifications to the methoxy and amino groups significantly improved both antimicrobial and antiproliferative effects.

Example Case Study: Derivative Synthesis

  • Objective : To synthesize derivatives with enhanced biological activity.
  • Method : Various substitutions on the methoxy and amino groups were tested.
  • Findings : Certain derivatives exhibited up to three-fold increases in potency against both bacterial strains and cancer cell lines compared to the parent compound.

This illustrates the importance of structural modifications in optimizing therapeutic properties .

Comparison with Similar Compounds

Structural and Functional Features

  • Molecular Formula : C₁₂H₁₂N₂O₂ (inferred from substituent analysis).
  • Key Substituents: 3-Methoxy group: Enhances solubility in polar solvents and stabilizes the phenolic ring via resonance .

Structural Isomers and Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Evidence
4-(3-Methyl-2-Butenyl)-5-(2-Phenylethyl)-3-Methoxyphenol C₂₀H₂₄O₂ 296.41 3-Methoxy, 4-prenyl, 5-phenylethyl Likely lipophilic; potential bioactivity
1-Methoxy-3-((2-(p-tolyloxy)allyl)oxy)benzene (3f) C₁₇H₁₈O₄ 298.32 3-Methoxy, allyloxy-p-tolyl Synthetic intermediate; 60% yield
3-Methoxyphenol C₇H₈O₂ 124.14 3-Methoxy Hazardous; used in chemical synthesis
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 2-Methoxy-pyridinyl, dihydrobenzodioxin Research compound; unvalidated for medical use
Key Observations:
  • Synthetic Complexity : Derivatives like 3f are synthesized via allyloxy coupling, suggesting that the target compound’s pyridinyl group may require specialized boron-based or cross-coupling methodologies.

Functional Group Impact on Properties

  • Solubility: Methoxy groups generally improve aqueous solubility, but bulky substituents (e.g., phenylethyl or prenyl groups in compounds ) reduce it. The pyridinyl-amino group may balance hydrophilicity and lipophilicity.
  • Reactivity: The amino group on the pyridine ring enables nucleophilic reactions (e.g., acylation), unlike non-amino pyridinyl analogs (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-Amino-2-pyridinyl)-3-methoxyphenol
Reactant of Route 2
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4-(6-Amino-2-pyridinyl)-3-methoxyphenol

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